molecular formula C9H7Cl2NO3 B6168753 2,6-dichloro-4-acetamidobenzoic acid CAS No. 773100-78-0

2,6-dichloro-4-acetamidobenzoic acid

Cat. No.: B6168753
CAS No.: 773100-78-0
M. Wt: 248.1
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Description

2,6-Dichloro-4-acetamidobenzoic acid, with the molecular formula C9H7Cl2NO3 and a molecular weight of 248.06, is a substituted benzoic acid derivative of significant interest in medicinal and organic chemistry research . This compound features a benzoic acid core functionalized with two chloro groups and an acetamido group, making it a valuable multifunctional building block for the synthesis of more complex molecules. Its structural characteristics are similar to those of compounds used in pharmaceutical research, such as in the development of substituted bicyclic dihydropyrimidinones, which have been investigated as inhibitors of neutrophil elastase activity—a key target in inflammatory diseases . Researchers can utilize this chemical as a precursor for constructing diverse chemical libraries or as a scaffold in structure-activity relationship (SAR) studies. It is supplied as a solid and should be stored in a cool, dry environment. Please refer to the Certificate of Analysis for specific batch data. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

773100-78-0

Molecular Formula

C9H7Cl2NO3

Molecular Weight

248.1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-acetamidobenzoic acid typically involves the chlorination of 4-acetamidobenzoic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature conditions. The reaction proceeds as follows:

    Chlorination: 4-acetamidobenzoic acid is treated with chlorine gas in the presence of iron(III) chloride as a catalyst.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures before being released for commercial use.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-acetamidobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The acetamido group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or other oxidized forms.

    Reduction Products: Amines or other reduced derivatives.

Scientific Research Applications

2,6-Dichloro-4-acetamidobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-acetamidobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Iodo substituents (e.g., in 4-chloro-2,6-diiodobenzoic acid) increase molecular weight and may lower melting points compared to chloro analogs .

Functional Group Influence :

  • The acetamido group in the target compound enhances lipophilicity relative to hydroxyl or methoxy groups, making it more suitable for membrane permeability in drug design .
  • Hydroxyl groups (e.g., in 3,5-dichloro-4-hydroxybenzoic acid) increase hydrogen bonding and aqueous solubility but reduce stability under acidic conditions .

Q & A

Advanced Question: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:

  • Basic: The compound is typically synthesized via sequential halogenation and acetylation. A common approach involves:

    • Chlorination: Directing substituents (e.g., acetamide) on the benzene ring facilitate regioselective chlorination at the 2- and 6-positions using reagents like Cl₂/FeCl₃ .
    • Acetylation: Introduction of the acetamide group via reaction with acetyl chloride or acetic anhydride under basic conditions (e.g., pyridine) .
      Characterization via NMR (¹H/¹³C) and IR spectroscopy confirms structural integrity, with particular attention to the acetamide NH stretch (~3200 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) .
  • Advanced: Optimization strategies include:

    • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove residues .
    • Catalyst tuning: Lewis acids like AlCl₃ can improve chlorination efficiency but may introduce side products if stoichiometry is not tightly controlled .
    • Temperature gradients: Stepwise heating (e.g., 50°C for acetylation, 80°C for chlorination) minimizes decomposition of the carboxylic acid moiety .

Basic Question: What spectroscopic techniques are most reliable for characterizing this compound?

Advanced Question: How can overlapping NMR signals in structurally similar derivatives be resolved?

Methodological Answer:

  • Basic: Key techniques include:

    • ¹H NMR: Identifies aromatic protons (δ 7.2–8.0 ppm) and acetamide NH (δ 2.0–2.5 ppm).
    • ¹³C NMR: Assigns carbons adjacent to electronegative groups (e.g., Cl at δ 120–130 ppm, COOH at δ 170–175 ppm) .
    • IR Spectroscopy: Confirms functional groups (e.g., C=O stretches at 1680–1720 cm⁻¹) .
  • Advanced: Signal resolution strategies:

    • Deuterated solvent variation: DMSO-d₆ vs. CDCl₃ can shift proton signals to reduce overlap .
    • 2D NMR (COSY, HSQC): Resolves coupling patterns and assigns ambiguous peaks, particularly in crowded aromatic regions .
    • Computational modeling: DFT calculations predict chemical shifts to validate experimental assignments .

Basic Question: What are the known pharmacological activities of this compound?

Advanced Question: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Basic: Preliminary studies suggest antimicrobial and anti-inflammatory properties, likely due to:

    • Electron-withdrawing groups (Cl): Enhance membrane permeability and target binding .
    • Carboxylic acid moiety: Facilitates hydrogen bonding with enzymes (e.g., cyclooxygenase) .
  • Advanced: SAR-driven design involves:

    • Substituent variation: Replacing Cl with Br or CF₃ alters steric/electronic profiles, impacting potency .
    • Bioisosteric replacement: Swapping the acetamide group with sulfonamide or urea derivatives modulates pharmacokinetics .
    • In vitro assays: Use of enzyme inhibition assays (e.g., COX-2) and cytotoxicity screening (e.g., MTT) to prioritize candidates .

Basic Question: How can researchers address contradictory data in spectral analysis of this compound?

Advanced Question: What methodological frameworks are used to reconcile divergent results across studies?

Methodological Answer:

  • Basic: Contradictions (e.g., inconsistent melting points or NMR shifts) are addressed by:

    • Reproducing conditions: Ensure identical solvent, temperature, and instrumentation settings .
    • Reference standards: Compare with commercially available analogs (e.g., 4-amino-2,6-dichlorophenol hydrochloride) .
  • Advanced: Frameworks for divergence analysis:

    • Meta-analysis: Aggregate data from multiple studies to identify trends (e.g., solvent-dependent Cl chemical shifts) .
    • Error-source mapping: Categorize discrepancies as instrumental (e.g., NMR calibration drift) vs. synthetic (e.g., incomplete purification) .

Basic Question: What are the stability considerations for storing this compound?

Advanced Question: How do environmental factors influence its degradation pathways?

Methodological Answer:

  • Basic: Storage guidelines include:

    • Temperature: -20°C for long-term stability; room temperature for short-term use .
    • Moisture control: Desiccants (e.g., silica gel) prevent hydrolysis of the acetamide group .
  • Advanced: Degradation studies using:

    • Accelerated stability testing: Exposure to UV light, humidity, and heat to identify breakdown products (e.g., 2,6-dichloro-4-aminobenzoic acid via hydrolysis) .
    • LC-MS/MS: Quantifies degradation products and establishes shelf-life models .

Basic Question: What analytical methods quantify this compound in complex matrices?

Advanced Question: How can co-eluting impurities be resolved in HPLC analysis?

Methodological Answer:

  • Basic: Preferred methods:

    • Reverse-phase HPLC: C18 column with mobile phase (e.g., acetonitrile/0.1% formic acid) .
    • UV detection: λ = 254 nm (aromatic absorption) .
  • Advanced: Impurity resolution techniques:

    • Gradient elution optimization: Adjust acetonitrile/water ratios to separate structurally similar contaminants .
    • Mass spectrometry coupling: HRMS identifies impurities via exact mass and fragmentation patterns .

Basic Question: What strategies are used to synthesize derivatives of this compound?

Advanced Question: How can regioselectivity challenges in derivative synthesis be mitigated?

Methodological Answer:

  • Basic: Common derivatization approaches:

    • Esterification: Methanol/H₂SO₄ converts the carboxylic acid to methyl ester for solubility studies .
    • Amide coupling: EDC/NHS mediates conjugation with amines for biological probes .
  • Advanced: Regioselectivity solutions:

    • Protecting groups: Temporarily block the carboxylic acid during halogenation to direct reactions to the acetamide-adjacent positions .
    • Computational modeling: Predicts reactive sites using Fukui indices or electrostatic potential maps .

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